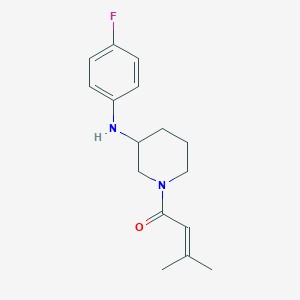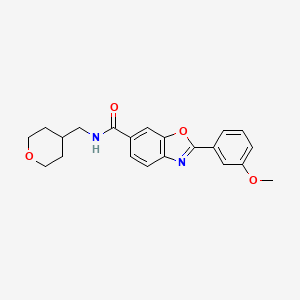
N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. FUB-144 has gained popularity in recent years due to its potent psychoactive effects, which mimic those of Delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. FUB-144 has been used for scientific research purposes to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects
FUB-144 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. FUB-144 has also been shown to have potent antitumor effects in preclinical studies, making it a promising candidate for the treatment of cancer.
実験室実験の利点と制限
FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans.
将来の方向性
There are several potential future directions for research on FUB-144, including:
1. Further studies on the mechanism of action of FUB-144 and its effects on the endocannabinoid system.
2. Development of novel therapeutic applications for FUB-144, including the treatment of pain, inflammation, and cancer.
3. Studies on the safety and efficacy of FUB-144 in humans, including its potential for abuse and its potential for producing adverse side effects.
4. Development of novel synthetic cannabinoids based on the structure of FUB-144, with improved potency, selectivity, and safety profiles.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans. There are several potential future directions for research on FUB-144, including further studies on its mechanism of action and the development of novel therapeutic applications.
合成法
FUB-144 is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methyl-2-butenoyl chloride to form 4-fluoro-N-(3-methyl-2-butenoyl)aniline. This intermediate is then reacted with piperidine to form FUB-144. The synthesis of FUB-144 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.
特性
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12(2)10-16(20)19-9-3-4-15(11-19)18-14-7-5-13(17)6-8-14/h5-8,10,15,18H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFIWSBJKGHIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-difluorobenzyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6117593.png)
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)

![3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)

